molecular formula C9H9Cl3O B12689718 4-Chloro-alpha-(1,1-dichloroethyl)benzenemethanol CAS No. 37610-56-3

4-Chloro-alpha-(1,1-dichloroethyl)benzenemethanol

Cat. No.: B12689718
CAS No.: 37610-56-3
M. Wt: 239.5 g/mol
InChI Key: VPCQMIQNSVRPAN-UHFFFAOYSA-N
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Description

4-Chloro-alpha-(1,1-dichloroethyl)benzenemethanol is a chemical compound with the molecular formula C9H9Cl3O It is known for its unique structure, which includes a benzene ring substituted with a chloro group and a methanol group attached to a dichloroethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-alpha-(1,1-dichloroethyl)benzenemethanol typically involves the chlorination of alpha-(1,1-dichloroethyl)benzenemethanol. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperature and pressure conditions to ensure the selective substitution of hydrogen atoms with chlorine atoms.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Additionally, purification steps such as distillation or recrystallization are employed to isolate the desired compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-alpha-(1,1-dichloroethyl)benzenemethanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions can replace the chloro groups with other functional groups like hydroxyl, amino, or alkoxy groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst

    Substitution: Sodium hydroxide (NaOH), ammonia (NH3), alkoxides

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, hydrocarbons

    Substitution: Hydroxylated, aminated, or alkoxylated derivatives

Scientific Research Applications

4-Chloro-alpha-(1,1-dichloroethyl)benzenemethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-alpha-(1,1-dichloroethyl)benzenemethanol involves its interaction with molecular targets such as enzymes or receptors. The chloro and dichloroethyl groups can influence the compound’s binding affinity and specificity towards these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)ethanol
  • 4-Chloro-alpha-methylbenzyl alcohol
  • 4-Chlorophenylmethylcarbinol

Uniqueness

4-Chloro-alpha-(1,1-dichloroethyl)benzenemethanol is unique due to the presence of both chloro and dichloroethyl groups, which impart distinct chemical and physical properties

Properties

CAS No.

37610-56-3

Molecular Formula

C9H9Cl3O

Molecular Weight

239.5 g/mol

IUPAC Name

2,2-dichloro-1-(4-chlorophenyl)propan-1-ol

InChI

InChI=1S/C9H9Cl3O/c1-9(11,12)8(13)6-2-4-7(10)5-3-6/h2-5,8,13H,1H3

InChI Key

VPCQMIQNSVRPAN-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC=C(C=C1)Cl)O)(Cl)Cl

Origin of Product

United States

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